4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with pyrazine and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then reacted with pyrazine-2-carboxylic acid hydrazide. The resulting intermediate undergoes cyclization in the presence of a suitable catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazole and pyrazine rings can engage in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-(4-methylphenyl)-5-(pyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-(4-methylphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the pyrazine ring, which can enhance its electronic properties and binding affinity to certain molecular targets compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
4-(4-methylphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-9-2-4-10(5-3-9)18-12(16-17-13(18)19)11-8-14-6-7-15-11/h2-8H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOIIPXQBZTQPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322270 | |
Record name | 4-(4-methylphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787470 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
113399-90-9 | |
Record name | 4-(4-methylphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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